molecular formula C11H9F3N2 B037193 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1269293-10-8

1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B037193
M. Wt: 226.2 g/mol
InChI Key: GBIAGVVKHIFDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, also known as TTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, inflammation, and fever. However, TTP has been found to have other unique properties that make it a promising candidate for various applications, including in the fields of medicinal chemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to be similar to other NSAIDs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been found to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.

Advantages And Limitations For Lab Experiments

One advantage of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. However, one limitation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential toxicity, as it has been found to have cytotoxic effects on some cell lines. In addition, further studies are needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in various fields.

Future Directions

There are several future directions for the study of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, including the development of new drugs for the treatment of inflammation, pain, and cancer. Further studies are also needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in catalysis and materials science. In addition, the synthesis of new 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole derivatives and the study of their properties and applications could lead to the development of new materials and technologies.

Synthesis Methods

The synthesis of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methods, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl trifluoropyruvate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2,2-trifluoroethylhydrazine, followed by the reaction of the intermediate with p-tolylhydrazine. Both methods result in the formation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, which can be purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.

properties

CAS RN

1269293-10-8

Product Name

1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C11H9F3N2

Molecular Weight

226.2 g/mol

IUPAC Name

1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H9F3N2/c1-8-2-4-9(5-3-8)16-10(6-7-15-16)11(12,13)14/h2-7H,1H3

InChI Key

GBIAGVVKHIFDCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F

synonyms

1-p-Tolyl-5-trifluoromethyl-1H-pyrazole-

Origin of Product

United States

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